molecular formula C8H6BrN3O B8644305 2-(4-bromophenyl)-1H-1,2,4-triazol-5-one CAS No. 42110-14-5

2-(4-bromophenyl)-1H-1,2,4-triazol-5-one

Cat. No. B8644305
CAS RN: 42110-14-5
M. Wt: 240.06 g/mol
InChI Key: NKOQJIXOMRMQAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-bromophenyl)-1H-1,2,4-triazol-5-one is a useful research compound. Its molecular formula is C8H6BrN3O and its molecular weight is 240.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(4-bromophenyl)-1H-1,2,4-triazol-5-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-bromophenyl)-1H-1,2,4-triazol-5-one including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

42110-14-5

Product Name

2-(4-bromophenyl)-1H-1,2,4-triazol-5-one

Molecular Formula

C8H6BrN3O

Molecular Weight

240.06 g/mol

IUPAC Name

2-(4-bromophenyl)-1H-1,2,4-triazol-5-one

InChI

InChI=1S/C8H6BrN3O/c9-6-1-3-7(4-2-6)12-5-10-8(13)11-12/h1-5H,(H,11,13)

InChI Key

NKOQJIXOMRMQAM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N2C=NC(=O)N2)Br

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of 4-bromophenylhydrazine hydrochloride (5.g, 22.4 mmol) and urea (8.1 g, 134 mmol) was heated to 80° C. overnight in 1-methyl-2-pyrrolidinone (25 mL). The reaction was poured into water (250 mL) and concentrated ammonia was added until basic pH. The solution was cooled on an ice bath and the semicarbazone filtered off. The semicarbazone (1.0 g, 4,4 mmol) was stirred in triethyl orthoformiate (B mL) at 90° C. for three days. The reaction mixture was cooled to room temperature and the crude material filtered off. Re-crystallisation from methanol afforded the desired product.
Quantity
22.4 mmol
Type
reactant
Reaction Step One
Name
Quantity
8.1 g
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
semicarbazone
Quantity
1 g
Type
reactant
Reaction Step Three
Quantity
25 mL
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

A solution of compound 52a (10 g, 43 mmol) and triethoxymethane (300 mL) was stirred at 120° C. for 2 h and allowed to cool to rt. The solids were collected by filtration and washed with Et2O (2×50 mL) to obtain compound 52b as a grey solid. Mass Spectrum (LCMS, ESI pos.): Calcd. for C8H6BrN3O: 240.0 (M+H). Found 240.2.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step One

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